molecular formula C23H32ClN5O2 B2514187 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea CAS No. 1171464-38-2

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

Cat. No. B2514187
CAS RN: 1171464-38-2
M. Wt: 445.99
InChI Key: OBILHSGLPCEQQG-UHFFFAOYSA-N
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Description

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea is a urea derivative that is likely to be synthesized for its potential biological activities. Urea derivatives are known for their wide range of biological applications, including anticancer properties. Although the specific compound is not directly mentioned in the provided papers, similar urea derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines.

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl chloride to form the urea linkage. In the context of the provided papers, 1-aryl-3-(2-chloroethyl) ureas were synthesized from 4-phenylbutyric acid and alkylanilines . Similarly, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were synthesized with different solvent exposure moieties and substituents on the terminal phenyl group . These methods could potentially be adapted to synthesize the compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of the urea moiety, which is a functional group consisting of a carbonyl group (C=O) flanked by two amine groups (N-H). The specific substituents attached to the urea core can significantly influence the compound's molecular geometry and electronic properties, which in turn can affect its biological activity. The presence of aromatic rings and substituents such as chloro, methoxy, dimethylamino, and methylpiperazinyl groups in the compound of interest suggests potential for interactions with biological targets through various non-covalent interactions.

Chemical Reactions Analysis

Urea derivatives can undergo a variety of chemical reactions, including hydrolysis, alkylation, and nitrosation. The provided papers do not detail reactions specific to the compound , but they do mention that N-nitroso derivatives of 1-aryl-3-(2-chloroethyl) ureas were found to be inactive, suggesting that nitrosation may not be a desirable modification for maintaining anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents can affect these properties, which are important for the compound's bioavailability and pharmacokinetics. For instance, the introduction of polar groups like methoxy or dimethylamino may increase solubility in aqueous media, which is beneficial for biological applications. The provided papers do not offer specific data on the physical and chemical properties of the compound , but such properties are typically determined empirically through experimentation.

Scientific Research Applications

However, the broader topics covered in the search results suggest interest in urea and its derivatives for various applications, such as:

  • Electrochemical Technology and Ionic Liquids : Research has explored the role of ionic liquids, including urea derivatives, in electroplating and energy storage, highlighting advancements in handling these substances for technological applications (Tsuda, Stafford, & Hussey, 2017).

  • Urea in Wine : Studies on the determination of urea in wine have been conducted to understand its impact on yeast metabolism and the production of ethyl carbamate, a known carcinogen, pointing towards the need for monitoring and controlling urea levels in alcoholic beverages (Francis, 2006).

  • Urea Biosensors : Advances in biosensors for detecting urea concentration highlight the relevance of this compound in diagnosing and monitoring various health conditions, showcasing the integration of nanomaterials and polymers for improved sensor performance (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

  • Amyloid Imaging in Alzheimer's Disease : Research on amyloid imaging ligands, including those with dimethylamino components, underscores the importance of chemical compounds in diagnosing and understanding Alzheimer's disease, offering insights into the progression of amyloid deposits in the brain (Nordberg, 2007).

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32ClN5O2/c1-27(2)19-8-5-17(6-9-19)21(29-13-11-28(3)12-14-29)16-25-23(30)26-20-15-18(24)7-10-22(20)31-4/h5-10,15,21H,11-14,16H2,1-4H3,(H2,25,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBILHSGLPCEQQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)NC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloro-2-methoxyphenyl)-3-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)urea

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